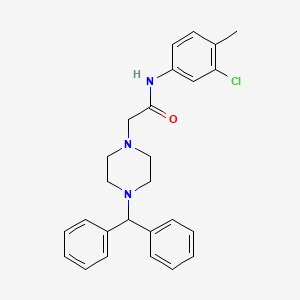![molecular formula C14H30N6O2P2 B13424779 N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine CAS No. 31719-37-6](/img/structure/B13424779.png)
N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine is a complex organic compound characterized by the presence of aziridine rings and phosphoryl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine typically involves the reaction of aziridine with phosphoryl chloride in the presence of a base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl-oxidized derivatives, while substitution reactions can produce a variety of substituted aziridine compounds .
Wissenschaftliche Forschungsanwendungen
N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine involves its interaction with various molecular targets. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phosphoryl groups may also play a role in the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aziridine-containing molecules and phosphoryl derivatives, such as:
- N-[Bis(1-aziridinyl)phosphinyl]-N′-(4-methyl-3-nitrophenyl)urea
- P,P-Bis(1-aziridinyl)phosphinic amide
- Azatepa
Uniqueness
N,N’-bis[bis(aziridin-1-yl)phosphoryl]-N,N’-dimethylbutane-1,4-diamine is unique due to its specific combination of aziridine and phosphoryl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
31719-37-6 |
|---|---|
Molekularformel |
C14H30N6O2P2 |
Molekulargewicht |
376.38 g/mol |
IUPAC-Name |
N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C14H30N6O2P2/c1-15(23(21,17-7-8-17)18-9-10-18)5-3-4-6-16(2)24(22,19-11-12-19)20-13-14-20/h3-14H2,1-2H3 |
InChI-Schlüssel |
FEJWNSGKHNGHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCN(C)P(=O)(N1CC1)N2CC2)P(=O)(N3CC3)N4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


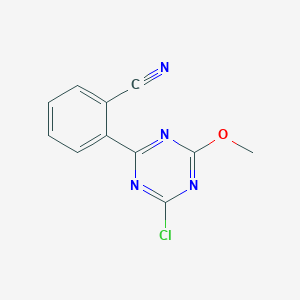
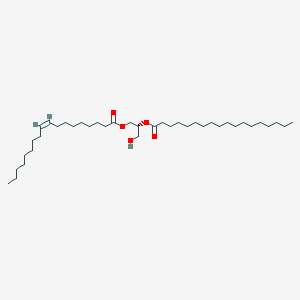
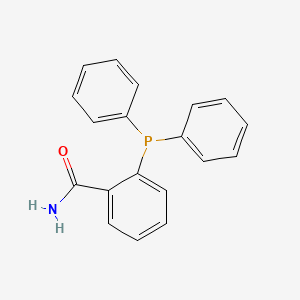
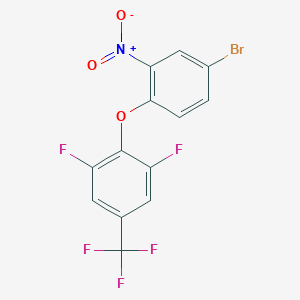
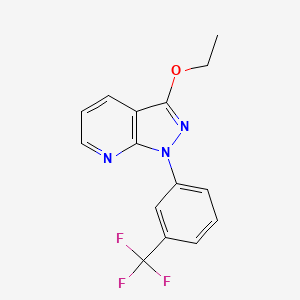
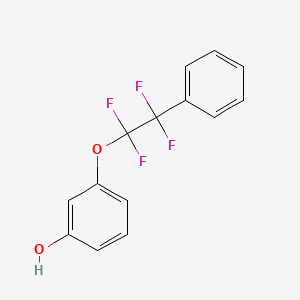
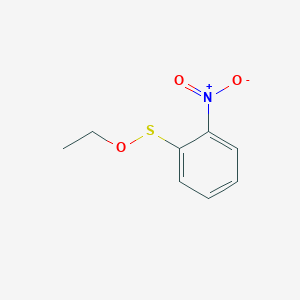
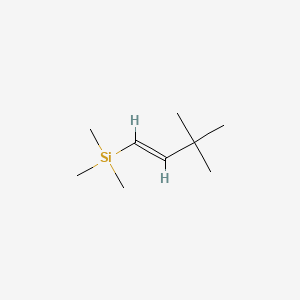
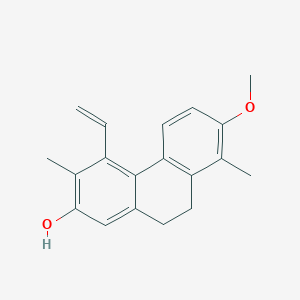


![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
